3-Methyl-3-oxetanemethanol (CAS: 3143-02-0) is a highly reactive, low-viscosity cyclic ether characterized by a strained four-membered oxetane ring and a primary hydroxymethyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a cationic reactive diluent, a cross-linking agent, and a monomeric building block for hyperbranched polyethers [1]. Its dual functionality—combining ring-opening potential with a reactive hydroxyl group—makes it a critical component in UV-curable formulations, stereolithography (SLA) 3D printing resins, and specialty coatings. By accelerating cationic curing rates and reducing volumetric shrinkage compared to standard epoxides, this compound serves as a structural modifier for rigid epoxy networks, offering high processability due to its sub-25 cPs baseline viscosity[2].
Substituting 3-Methyl-3-oxetanemethanol with standard aliphatic epoxides or its closest analog, 3-Ethyl-3-oxetanemethanol (EOM), alters critical formulation parameters. Standard cycloaliphatic epoxides possess higher viscosities (~300-400 cPs vs <25 cPs), which restricts maximum filler loading in composite resins and increases volumetric shrinkage during curing [1]. Furthermore, substituting the methyl variant with the ethyl variant (EOM) introduces a bulkier alkyl group at the 3-position. This increased steric hindrance alters the kinetics of the cationic ring-opening polymerization, modifying the branching density, free volume, and ultimately the glass transition temperature (Tg) of the resulting polymer network [2]. For precision applications requiring ultra-low viscosity, specific chain mobility, or targeted cross-linking in conductive films, the methyl-substituted oxetane provides a distinct, non-interchangeable thermomechanical and rheological profile.
In the formulation of stereolithography (SLA) 3D printing resins, maintaining low viscosity is critical when incorporating high loadings of reinforcing fillers. 3-Methyl-3-oxetanemethanol serves as a low-viscosity reactive diluent (<25 cPs), which is significantly lower than standard cycloaliphatic epoxides such as 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC, ~300-400 cPs). This rheological difference allows formulators to achieve up to 60 wt% silica filler loading while keeping the composite resin viscosity under 2000 cPs, ensuring compatibility with commercial SLA printers [1].
| Evidence Dimension | Monomer dynamic viscosity at 25 °C |
| Target Compound Data | <25 cPs |
| Comparator Or Baseline | Cycloaliphatic epoxides (e.g., ECC) at ~300-400 cPs |
| Quantified Difference | >90% reduction in baseline monomer viscosity |
| Conditions | 25 °C, neat monomer evaluation for SLA resin formulation |
Enables the procurement of a diluent that permits extreme filler loadings for stiff printed parts without causing printer nozzle clogging or recoating failures.
The choice between 3-methyl and 3-ethyl substituted oxetanemethanols dictates the steric hindrance encountered during cationic ring-opening polymerization. The smaller methyl group in 3-Methyl-3-oxetanemethanol facilitates efficient polymerization into hyperbranched polyethers when initiated by Lewis acids like BF3·OEt2. This structural compactness alters the degree of branching and chain packing compared to the bulkier 3-Ethyl-3-oxetanemethanol (EOM), directly impacting the free volume and ultimate mechanical properties of the synthesized polymer [1].
| Evidence Dimension | Steric bulk at the 3-position of the oxetane ring |
| Target Compound Data | Methyl substitution (lower steric hindrance) |
| Comparator Or Baseline | 3-Ethyl-3-oxetanemethanol (EOM) (higher steric hindrance) |
| Quantified Difference | Reduced steric bulk leads to distinct branching architectures and packing densities in hyperbranched cores |
| Conditions | Cationic ring-opening polymerization using BF3·OEt2 catalyst |
Essential for polymer chemists selecting precursors to precisely control the architecture, branching density, and free volume of advanced hyperbranched polyethers.
When used as a core building block or reactive diluent, 3-Methyl-3-oxetanemethanol imparts flexibility to otherwise brittle polymer networks. Hyperbranched polyethers synthesized from this monomer exhibit a low glass transition temperature (Tg) between -20 °C and -26 °C [1]. In contrast, homopolymerized cycloaliphatic epoxides typically yield highly rigid networks with Tg values exceeding 90 °C. Incorporating the oxetane monomer effectively lowers the cross-link density and introduces flexible ether linkages, mitigating volumetric shrinkage and improving impact resistance.
| Evidence Dimension | Glass transition temperature (Tg) of the resulting homopolymer/core |
| Target Compound Data | -20 °C to -26 °C |
| Comparator Or Baseline | Rigid cycloaliphatic epoxy networks (Tg > 90 °C) |
| Quantified Difference | Reduction of Tg by over 110 °C compared to rigid epoxy baselines |
| Conditions | DSC measurement of hyperbranched poly(3-methyl-3-oxetanemethanol) |
Allows resin formulators to procure a modifier that drastically improves the flexibility and impact resistance of UV-cured coatings and 3D printed objects.
3-Methyl-3-oxetanemethanol is highly effective as an in situ cross-linking additive for conductive polymer formulations such as PEDOT:PSS. While pristine PEDOT:PSS films are highly susceptible to water degradation and redispersion, the addition of the oxetane monomer at concentrations of 0.05 v/v induces cross-linking during thermal annealing. This transforms the material into a free-standing, highly water-resistant film while simultaneously enhancing its electrical conductivity [1].
| Evidence Dimension | Film water resistance and structural integrity |
| Target Compound Data | Forms stable, free-standing, water-resistant films |
| Comparator Or Baseline | Pristine PEDOT:PSS films (readily dissolve/disintegrate in water) |
| Quantified Difference | Complete transition from water-soluble to water-resistant with enhanced conductivity |
| Conditions | PEDOT:PSS aqueous dispersion mixed with 0.05 v/v oxetane, drop-casted and thermally annealed |
Provides a critical procurement advantage for manufacturers of wearable electronics and organic photovoltaics requiring environmentally stable conductive layers.
Due to its ultra-low viscosity (<25 cPs) and ability to mitigate volumetric shrinkage, this compound is the right choice for formulating highly filled (e.g., silica-reinforced) SLA resins. It ensures that the composite remains processable in commercial printers while delivering stiff, dimensionally accurate printed parts [1].
For polymer chemists designing star-shaped or hyperbranched copolymers, the specific steric profile of the methyl-substituted oxetane ring allows for controlled cationic ring-opening polymerization. It yields flexible polyether cores with low glass transition temperatures (-20 °C to -26 °C), which are critical for elastomeric material design [2].
In the manufacturing of flexible electronics, adding this oxetane monomer to PEDOT:PSS dispersions induces in situ cross-linking. This application is essential for producing free-standing, highly conductive films that withstand environmental moisture without dissolving, outperforming pristine PEDOT:PSS baselines [3].
Irritant